molecular formula C8H13BN2O6 B577624 (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid CAS No. 1256346-16-3

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

Cat. No. B577624
CAS RN: 1256346-16-3
M. Wt: 244.01
InChI Key: VBZNFSMDERGTIM-UHFFFAOYSA-N
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Description

“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .

Scientific Research Applications

Catalytic Protodeboronation

1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl: boronic acid has found utility in catalytic protodeboronation reactions. While boronic esters are commonly used in organic synthesis, their protodeboronation (removal of the boron moiety) is less explored. However, this compound allows for efficient protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. Notably, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Amidation Catalyst

Boron derivatives, including boronic acids, have emerged as efficient catalysts for amide formation. In particular, 1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl boronic acid can facilitate direct catalytic amidations from carboxylic acid and ester derivatives. These reactions occur under milder conditions, even in the presence of sensitive and functionalized substrates .

Demethylation Reactions

The compound’s boron moiety plays a crucial role in demethylation reactions. When used as a catalyst alongside hydrogen bromide or boron tribromide (BBr3), it effectively demethylates organic compounds, leading to the synthesis of m-aryloxy phenols. The coordination of boron with electron-rich sites enhances the outcome of these reactions .

Safety and Hazards

The safety and hazards of this compound are not well documented. It is recommended to handle it with care and follow standard safety procedures when working with chemicals .

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient protocols for its synthesis and deboronation . Additionally, its potential applications in various chemical reactions and syntheses could be explored further.

properties

IUPAC Name

[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNFSMDERGTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681653
Record name [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

CAS RN

1256346-16-3
Record name [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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